molecular formula C8H11Cl2NO B1357624 4-(2-Chloroethoxy)aniline hydrochloride

4-(2-Chloroethoxy)aniline hydrochloride

Cat. No.: B1357624
M. Wt: 208.08 g/mol
InChI Key: WQYDIXCUOGOFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloroethoxy)aniline hydrochloride is an aromatic amine derivative characterized by a 2-chloroethoxy substituent at the para position of the aniline ring, with a hydrochloride counterion. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive amine and chloroethoxy groups . Its molecular formula is C₈H₁₀Cl₂NO, with an average molecular mass of 213.08 g/mol. Key applications include its role in synthesizing spirocyclic compounds and kinase inhibitors, as evidenced by its use in multi-step reactions involving coupling with trifluoromethylphenyl and pyrimidine derivatives .

Properties

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

IUPAC Name

4-(2-chloroethoxy)aniline;hydrochloride

InChI

InChI=1S/C8H10ClNO.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,10H2;1H

InChI Key

WQYDIXCUOGOFRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCCl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ethoxy/Chloro Substituents

4-Ethoxyanilinium Chloride (C₈H₁₁ClNO)
  • Structure : Features an ethoxy group (-OCH₂CH₃) instead of 2-chloroethoxy at the para position.
  • Synthesis: Prepared via equimolar reaction of 4-ethoxyaniline and HCl in ethanol, yielding crystals suitable for X-ray diffraction .
  • Crystal Packing : Exhibits N–H···Cl hydrogen bonding (3.104–3.114 Å) and C–H···π interactions (3.654–3.710 Å), forming chains along the a-axis .
  • Dielectric Properties : Lacks ferroelectric behavior, with relative permittivity (ε) ranging from 4.0 to 4.3 at 1 MHz .
3-Chloro-4-Ethoxyaniline Hydrochloride (C₈H₁₀Cl₂NO)
  • Structure : Chlorine at the meta position and ethoxy at the para position.
  • Synthesis : Derived from 4-ethoxyphenylnitrone via oxalyl chloride-mediated reaction, followed by HCl hydrolysis (72°C, 4 h) .
  • Yield: Not explicitly reported, but purified via HPLC against an authentic standard .
2-Chloro-4-Fluoroaniline Hydrochloride (C₆H₅Cl₂FN)
  • Structure : Chlorine at the ortho position and fluorine at the para position.
  • Synthesis : Uses 4-fluoroarylnitrone and thionyl chloride, with HCl hydrolysis (72°C, 4 h).
  • Yield : 38.5% after crystallization from ether/petroleum ether .
4-Chloro-N-(2-Ethoxyethyl)aniline Hydrochloride (C₁₀H₁₅Cl₂NO)
  • Structure : Extends the 2-chloroethoxy chain with an additional ethyl group.
  • Properties : Higher molecular weight (248.14 g/mol ) and lipophilicity compared to 4-(2-chloroethoxy)aniline hydrochloride .

Physicochemical and Analytical Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) HPLC Retention Time (min) LCMS [M+H]⁺ Yield (%)
4-(2-Chloroethoxy)aniline HCl C₈H₁₀Cl₂NO 213.08 0.75 (SQD-FA05) 245 83%
3-Chloro-4-ethoxyaniline HCl C₈H₁₀Cl₂NO 213.08 Not reported
2-Chloro-4-fluoroaniline HCl C₆H₅Cl₂FN 186.02 Not reported 38.5
4-Ethoxyanilinium chloride C₈H₁₁ClNO 172.63
4-Chloro-N-(2-ethoxyethyl)aniline HCl C₁₀H₁₅Cl₂NO 248.14

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